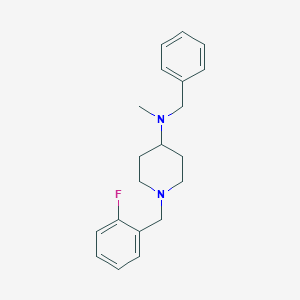
N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as 2-FDCK or 2-Fluorodeschloroketamine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.
科学研究应用
N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anesthetic and analgesic properties, making it a potential candidate for the development of novel pain management drugs. Additionally, this compound has been studied for its potential therapeutic effects in the treatment of depression, anxiety, and other psychiatric disorders.
In neuroscience, N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine has been used as a research tool to investigate the mechanisms of action of ketamine and other NMDA receptor antagonists. It has been shown to exhibit similar effects to ketamine, including antidepressant and analgesic effects.
In forensic toxicology, N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine has been identified as a new psychoactive substance and has been detected in various drug seizures. Its identification and quantification in biological samples can provide valuable information for the interpretation of drug-related deaths and drug abuse.
作用机制
N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine is a non-competitive NMDA receptor antagonist that binds to the PCP site of the receptor. This binding leads to the inhibition of glutamate neurotransmission, resulting in analgesic and anesthetic effects. Additionally, this compound has been shown to exhibit antidepressant effects through the activation of AMPA receptors and the induction of synaptic plasticity.
Biochemical and Physiological Effects:
N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine has been shown to produce a range of biochemical and physiological effects, including analgesia, anesthesia, sedation, and dissociation. It has also been shown to exhibit antidepressant and anxiolytic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine is its high potency and selectivity for NMDA receptors. This makes it a valuable research tool for investigating the mechanisms of action of NMDA receptor antagonists and their potential therapeutic applications. However, one of the limitations of this compound is its potential toxicity and adverse effects, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine. One area of focus is the development of novel pain management drugs that target NMDA receptors. Additionally, this compound has potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to investigate the long-term effects and safety of this compound. Finally, the identification and quantification of N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine in biological samples can provide valuable information for the detection and interpretation of drug-related deaths and drug abuse.
合成方法
The synthesis of N-benzyl-1-(2-fluorobenzyl)-N-methylpiperidin-4-amine involves the reaction of deschloroketamine with 2-fluorobenzyl chloride and benzylamine in the presence of a catalyst. This process leads to the formation of a white crystalline powder that is soluble in water and organic solvents.
属性
分子式 |
C20H25FN2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-benzyl-1-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C20H25FN2/c1-22(15-17-7-3-2-4-8-17)19-11-13-23(14-12-19)16-18-9-5-6-10-20(18)21/h2-10,19H,11-16H2,1H3 |
InChI 键 |
RCWAKIQPMREWDY-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3F |
规范 SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




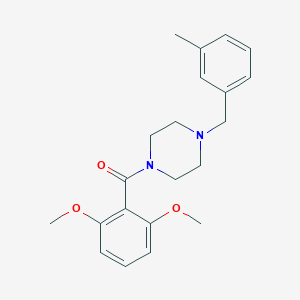

![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
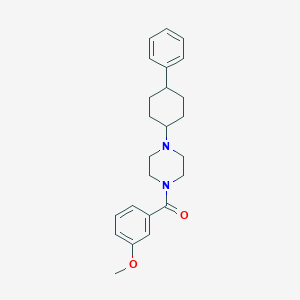

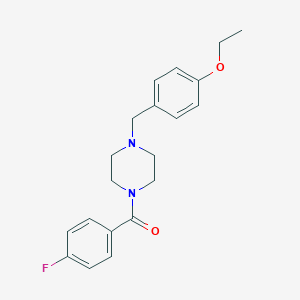
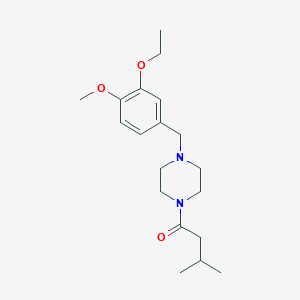
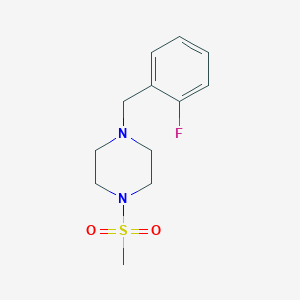

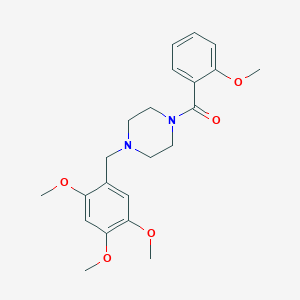
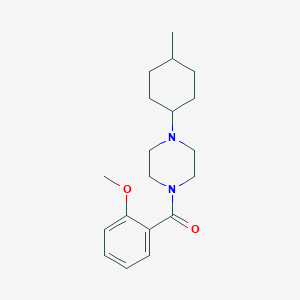
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)
